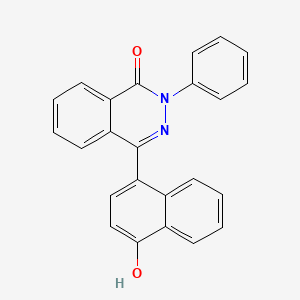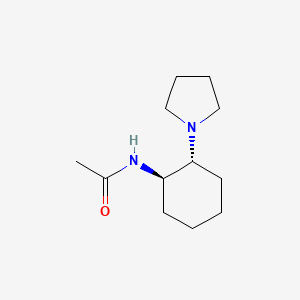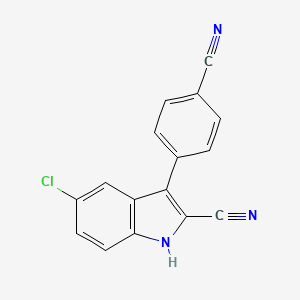
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group, a cyanophenyl group, and a carbonitrile group attached to the indole core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-chloroindole with 4-cyanobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then subjected to further reactions to introduce the carbonitrile group, often using reagents like malononitrile and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carboxylic acid
- 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-methanol
- 5-Chloro-3-(4-cyanophenyl)-1H-indole-2-amine
Uniqueness
5-Chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile is unique due to the presence of both a chloro and a cyanophenyl group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other indole derivatives.
Eigenschaften
CAS-Nummer |
62039-82-1 |
|---|---|
Molekularformel |
C16H8ClN3 |
Molekulargewicht |
277.71 g/mol |
IUPAC-Name |
5-chloro-3-(4-cyanophenyl)-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C16H8ClN3/c17-12-5-6-14-13(7-12)16(15(9-19)20-14)11-3-1-10(8-18)2-4-11/h1-7,20H |
InChI-Schlüssel |
MNQLBJGSVZGXMJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)C2=C(NC3=C2C=C(C=C3)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-7-mercaptobenzo[d]oxazole](/img/structure/B12898539.png)
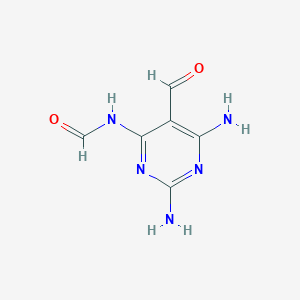
![3-Mesityl-4,5,6,7-tetrahydrocycloocta[d]isoxazole](/img/structure/B12898556.png)
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)

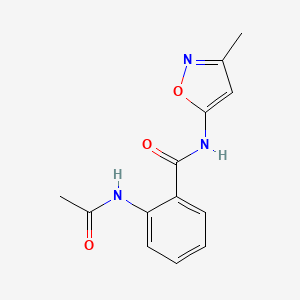
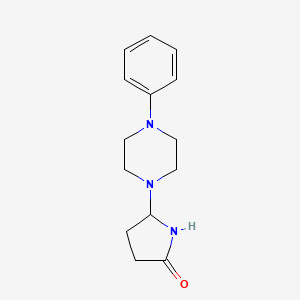
![2-[6-(Ethanesulfonyl)pyridazin-3-yl]-N-methylhydrazine-1-carbothioamide](/img/structure/B12898580.png)
